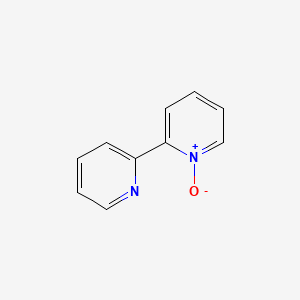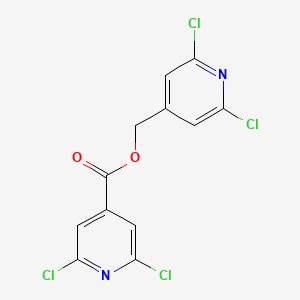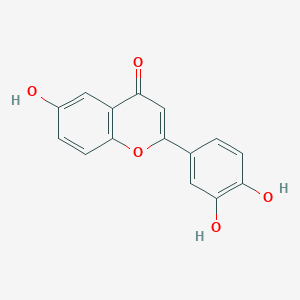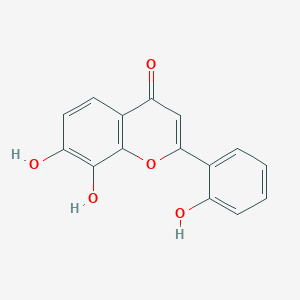
2,2'-Bipyridine, 1-oxide
概要
説明
2,2’-Bipyridine, 1-oxide, also known as 2,2’-Dipyridyl N-oxide, is a mono-N-oxide of 2,2’-bipyridine . It is widely used as a chelating agent and readily forms complexes with transition metal perchlorates and divalent 3d metal nitrates .
Synthesis Analysis
The synthesis of 2,2’-Bipyridine, 1-oxide involves the use of simple starting materials to produce these previously hard to access rotaxane precursors in remarkable yields . The synthesis of the macrocyclic bipyridine precursor is extremely inefficient, proceeding in just 4–11% yield .Molecular Structure Analysis
The molecular structure of 2,2’-Bipyridine, 1-oxide includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 22 bonds, including 14 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 2 Pyridines .Chemical Reactions Analysis
Compounds from the 2,2’-bipyridine molecular family, including 2,2’-Bipyridine, 1-oxide, have been investigated for use as redox-active materials in organic flow batteries . For 156 2,2’-bipyridine derivatives reported in the academic literature, the redox potential, the pKa for the second deprotonation reaction, and the solubility in aqueous solutions were calculated .科学的研究の応用
Chelating Agent
2,2’-Bipyridine N-oxide serves as a versatile chelating agent. It readily forms complexes with transition metal perchlorates and divalent 3d metal nitrates . These complexes play essential roles in coordination chemistry and catalysis.
Transition-Metal Catalysis
The coupling reactions of 2,2’-bipyridine derivatives have attracted significant attention. For instance, metal-catalyzed cross-coupling reactions (such as Suzuki, Negishi, and Stille coupling) have been explored. These reactions allow the efficient synthesis of 2,2’-bipyridines in high yield . The resulting compounds can act as ligands for metal centers, influencing catalytic activity.
Medicinal Chemistry
The coupling product of 2,2’-bipyridine derivatives can be further transformed into bioactive molecules. For example, caerulomycin B and caerulomycin C, synthesized from these derivatives, exhibit potential as STAT1-signaling inhibitors and immunosuppressants . Thus, this compound holds promise in drug discovery.
Electrochemical Methods
Researchers have explored electrochemical approaches for synthesizing 2,2’-bipyridine derivatives. These methods offer alternative pathways to overcome challenges associated with traditional catalysis. By harnessing electrochemical reactions, scientists aim to improve conversion rates and reaction conditions .
作用機序
Target of Action
2,2’-Bipyridine, 1-oxide, also known as 2,2’-Dipyridyl N-oxide, is a mono-N-oxide of 2,2’-bipyridine . It is widely used as a chelating agent and readily forms complexes with transition metal perchlorates and divalent 3d metal nitrates . Therefore, its primary targets are these transition metals.
Mode of Action
The compound interacts with its targets by forming complexes. The oxygen atom in the N-oxide group of 2,2’-Bipyridine, 1-oxide acts as a donor atom, binding to the metal ions. This interaction results in the formation of stable complexes .
Biochemical Pathways
It’s known that bipyridine compounds with charged nitrogen atoms can disrupt important redox reactions in organisms . They do this by ‘stealing’ one or two electrons and sometimes passing the electrons along into other, often undesirable, redox reactions .
Result of Action
The formation of complexes between 2,2’-Bipyridine, 1-oxide and metal ions can have various effects at the molecular and cellular levels. For instance, the disruption of redox reactions can lead to changes in cellular metabolism and potentially cause cellular damage .
将来の方向性
特性
IUPAC Name |
1-oxido-2-pyridin-2-ylpyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-12-8-4-2-6-10(12)9-5-1-3-7-11-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKATWFLYDKKOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=[N+]2[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187062 | |
| Record name | 2,2'-Bipyridine, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bipyridine, 1-oxide | |
CAS RN |
33421-43-1 | |
| Record name | 2,2′-Bipyridine, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33421-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Bipyridine, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033421431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Bipyridine, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Dipyridyl N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to obtain 2,2'-Bipyridine, 1-oxide?
A1: Several methods have been explored for the synthesis of 2,2'-Bipyridine, 1-oxide. One approach involves the reaction of 2-pyridyllithium with pyridine N-oxide, offering a simple and convenient route to obtain the desired product [, ]. Another method utilizes the Stille coupling reaction, where 2,6-dibromopyridine N-oxide reacts with tributyl(pyridin-2-yl)stannane, leading to the formation of 2,2'-bipyridine 1-oxide derivatives [].
Q2: Are there any structural characterization studies on 2,2'-Bipyridine, 1-oxide or its derivatives?
A2: Yes, X-ray structure analysis has been employed to determine the crystal structures of derivatives like 4-nitro-6-bromo-2,2′-bipyridine 1-oxide []. This technique provides valuable insights into the spatial arrangement of atoms within the molecule, contributing to a deeper understanding of its properties and reactivity.
Q3: Can 2,2'-Bipyridine, 1-oxide be used as a precursor for synthesizing other compounds?
A3: Absolutely. 2,2'-Bipyridine, 1-oxide serves as a valuable building block in organic synthesis. For instance, it can be oxidized with meta-chloroperoxybenzoic acid (m-CPBA) to yield 2,2′:6′,2′′-terpyridine 1,1′-dioxide []. This highlights its potential as a precursor for synthesizing more complex heterocyclic compounds with potential applications in various fields.
Q4: Has 2,2'-Bipyridine, 1-oxide been utilized in the synthesis of other heterocyclic systems?
A4: Yes, research indicates that 2,2'-Bipyridine, 1-oxide plays a crucial role in synthesizing specific heterocyclic compounds. Notably, its mono N-oxide derivative, when treated with phosphorus oxychloride, undergoes rearrangement to produce 2-chloropyridines, key intermediates in the synthesis of (pyridinyl)-1,2,4-triazolo[4,3-a]pyridines []. This highlights the versatility of 2,2'-Bipyridine, 1-oxide and its derivatives in accessing diverse chemical scaffolds with potential biological and material applications.
Q5: Are there alternative reagents to phosphorus oxychloride when using 2,2'-Bipyridine, 1-oxide for synthesizing heterocycles?
A5: Interestingly, the reaction outcome can significantly differ depending on the reagent used with 2,2'-Bipyridine, 1-oxide. While phosphorus oxychloride leads to chlorinated products, using acetic anhydride with 2,2′-bipyridine 1-oxide results in the exclusive formation of [2,2′-bipyridine]-6(1H)-one []. This difference in reactivity highlights the importance of careful reagent selection in directing the synthesis toward desired compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-a]carbazole](/img/structure/B3031338.png)

![2-chloro-1-[1-(trifluoromethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one](/img/structure/B3031341.png)
![1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole](/img/structure/B3031343.png)





![[3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl]methanamine](/img/structure/B3031354.png)

![3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B3031359.png)

